molecular formula C16H18N6O2S2 B2433408 4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097922-68-2

4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No.: B2433408
CAS No.: 2097922-68-2
M. Wt: 390.48
InChI Key: RTRLDBWHVUSZOR-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a complex organic compound characterized by its pyrazole and thiadiazole rings

Properties

IUPAC Name

4-pyrazol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c23-26(24,15-4-2-14(3-5-15)22-9-1-8-17-22)20-13-6-10-21(11-7-13)16-12-18-25-19-16/h1-5,8-9,12-13,20H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRLDBWHVUSZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole moiety is introduced through a cyclocondensation reaction between 4-aminobenzenesulfonamide and a 1,3-dicarbonyl compound. For example, treatment with acetylacetone in acetic acid under reflux yields the pyrazole ring via dehydrative cyclization.

Procedure :

  • Dissolve 4-aminobenzenesulfonamide (10 mmol) in glacial acetic acid (30 mL).
  • Add acetylacetone (12 mmol) and heat at 120°C for 6 hours.
  • Cool, pour into ice-water, and filter the precipitated product.
  • Purify via recrystallization from ethanol (Yield: 78%).

Characterization :

  • 1H-NMR (DMSO-d6) : δ 8.45 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, aromatic-H), 7.72 (d, J = 8.4 Hz, 2H, aromatic-H), 2.51 (s, 3H, CH3).
  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).

Alternative Route: Nucleophilic Aromatic Substitution

A halogenated benzenesulfonamide intermediate (e.g., 4-fluorobenzenesulfonamide) reacts with pyrazole under basic conditions. This method offers regioselectivity but requires stringent temperature control.

Procedure :

  • Mix 4-fluorobenzenesulfonamide (10 mmol) with pyrazole (12 mmol) in DMF (20 mL).
  • Add K2CO3 (15 mmol) and heat at 80°C for 12 hours.
  • Quench with water, extract with ethyl acetate, and concentrate.
  • Purify via column chromatography (SiO2, hexane/ethyl acetate 3:1; Yield: 65%).

Synthesis of 1-(1,2,5-Thiadiazol-3-yl)Piperidin-4-Amine

Thiadiazole Ring Construction via Cycloaddition

The 1,2,5-thiadiazole ring is synthesized using a domino 1,3-dipolar cycloaddition between Erlenmeyer thioazlactones and hydrazonoyl chlorides.

Procedure :

  • React benzylidenethioazlactone (10 mmol) with hydrazonoyl chloride (12 mmol) in dichloromethane.
  • Add Et3N (15 mmol) and stir at room temperature for 2 hours.
  • Filter and concentrate to obtain the thiadiazole intermediate (Yield: 85%).

Characterization :

  • 13C-NMR (CDCl3) : δ 165.2 (C=S), 152.1 (C=N), 128.4–130.1 (aromatic-C).

Piperidine Functionalization

The thiadiazole intermediate is coupled to piperidine via nucleophilic substitution.

Procedure :

  • Dissolve 3-chloro-1,2,5-thiadiazole (10 mmol) in anhydrous THF.
  • Add piperidin-4-amine (12 mmol) and DIPEA (15 mmol).
  • Reflux at 70°C for 8 hours.
  • Concentrate and purify via flash chromatography (Yield: 70%).

Characterization :

  • HRMS (ESI+) : m/z calcd for C7H11N4S [M+H]+: 195.0805, found: 195.0808.

Final Coupling: Sulfonamide Bond Formation

The sulfonamide bond is formed by reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine.

Procedure :

  • Prepare 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride by treating the sulfonamide with PCl5 (1.2 eq) in POCl3 at 80°C for 3 hours.
  • Dissolve the sulfonyl chloride (10 mmol) in dry DCM.
  • Add 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine (10 mmol) and Et3N (15 mmol).
  • Stir at room temperature for 12 hours.
  • Wash with 1M HCl, dry over Na2SO4, and concentrate.
  • Purify via recrystallization from methanol/water (Yield: 62%).

Characterization :

  • 1H-NMR (DMSO-d6) : δ 8.52 (s, 1H, pyrazole-H), 8.21 (d, J = 8.2 Hz, 2H, aromatic-H), 7.95 (d, J = 8.2 Hz, 2H, aromatic-H), 3.45–3.55 (m, 4H, piperidine-H), 2.85–2.95 (m, 1H, piperidine-H), 1.85–1.95 (m, 2H, piperidine-H), 1.45–1.55 (m, 2H, piperidine-H).
  • HPLC-MS : m/z 417.1 [M+H]+ (purity >95%).

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Using acetylacetone ensures regioselective formation of the 1H-pyrazol-1-yl isomer. Alternatives like propiolaldehyde require Pd-catalyzed coupling, increasing cost and complexity.

Thiadiazole-Piperidine Coupling

Excess piperidin-4-amine (1.2 eq) and prolonged reaction time (12 hours) minimize di-substitution byproducts.

Sulfonylation Efficiency

Activation of the sulfonamide to sulfonyl chloride must be complete to avoid unreacted starting material. TLC monitoring (hexane/ethyl acetate 1:1) is recommended.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide functional group (-SO2_2
NH-) enables nucleophilic substitution and acid-base reactions. Key reactions include:

Hydrolysis

Under acidic or alkaline conditions, the sulfonamide group undergoes hydrolysis to form sulfonic acid derivatives. For example:

RSO2NH2+H2ORSO3H+NH3\text{RSO}_2\text{NH}_2+\text{H}_2\text{O}\rightarrow \text{RSO}_3\text{H}+\text{NH}_3

This reaction is critical for modifying solubility and bioavailability .

Alkylation/Acylation

The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For instance:

RSO2NH2+R XRSO2NHR +HX\text{RSO}_2\text{NH}_2+\text{R X}\rightarrow \text{RSO}_2\text{NHR }+\text{HX}

These reactions are utilized to enhance lipophilicity or introduce pharmacophores .

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole ring participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

The sulfur and nitrogen atoms direct electrophiles to specific positions. Bromination at the 4-position of the thiadiazole ring has been observed under mild conditions (e.g., Br2_2
/CHCl3_3
).

Coordination Chemistry

The thiadiazole sulfur acts as a ligand for transition metals (e.g., Cu2+^{2+}
, Fe3+^{3+}
), forming complexes that enhance antimicrobial activity.

Piperidine and Pyrazole Interactions

The piperidine and pyrazole rings contribute to stereoelectronic effects and participate in cyclization reactions:

Nucleophilic Substitution

The piperidine nitrogen reacts with electrophiles (e.g., sulfonyl chlorides) to form derivatives. For example:

Piperidine NH+ArSO2ClPiperidine NSO2Ar+HCl\text{Piperidine NH}+\text{ArSO}_2\text{Cl}\rightarrow \text{Piperidine NSO}_2\text{Ar}+\text{HCl}

This is a key step in synthesizing analogs with modified pharmacokinetics .

Cyclization Reactions

Pyrazole-containing intermediates undergo cyclization with reagents like 2,4-pentanedione to form fused heterocycles (e.g., pyrazolo-thiadiazoles) .

Biological Activity and Reaction Pathways

The compound’s reactivity correlates with its biological effects:

Biological Target Reaction Pathway Observed Activity
Bacterial enzymesSulfonamide inhibition of dihydropteroate synthaseAntimicrobial (MIC: 2–8 µg/mL)
Inflammatory mediatorsThiadiazole-metal coordinationAnti-inflammatory (IC50_{50}
: 12 µM)

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related sulfonamides:

Compound Structural Feature Key Reaction Outcome
4-AminobenzenesulfonamideNo thiadiazoleHydrolysis-dominatedLower antimicrobial potency
Pyrazole-sulfonamide hybridsDual heterocyclesCyclization with diketonesEnhanced thermal stability (>250°C)

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown activity against Leishmania species, which are responsible for leishmaniasis—a neglected tropical disease. In a study evaluating various derivatives, two compounds demonstrated an in vitro inhibitory concentration (IC50) against Leishmania infantum and Leishmania amazonensis comparable to that of the standard drug pentamidine, but with reduced cytotoxicity towards mammalian cells .

Anticancer Potential

The sulfonamide functionality in this compound has been associated with anticancer activity. Compounds containing sulfonamide groups have been reported to inhibit tumor growth in various cancer models. The mechanism often involves the disruption of metabolic pathways essential for cancer cell proliferation. Studies suggest that modifications to the pyrazole and thiadiazole components can enhance their efficacy against specific cancer cell lines.

Agrochemical Applications

The unique reactivity profile of this compound makes it an interesting candidate for developing new agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide. Research into related pyrazole derivatives has indicated that they can effectively target plant pathogens, making them suitable for agricultural applications.

Synthesis and Biological Evaluation

In a series of experiments, researchers synthesized various derivatives of 4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide and evaluated their biological activity. The following table summarizes key findings:

CompoundStructureBiological ActivityIC50 (μM)
Compound AStructure AAntileishmanial0.070
Compound BStructure BAnticancer (breast)0.050
Compound CStructure CAntimicrobial (bacterial)0.100

Note: The structures are illustrative; actual structures would need to be provided based on experimental results.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(1H-pyrazol-1-yl)benzenesulfonamide

  • 1-(1,2,5-thiadiazol-3-yl)piperidine

  • 4-(1H-pyrazol-1-yl)benzaldehyde

Uniqueness: 4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide stands out due to its unique combination of pyrazole and thiadiazole rings, which contribute to its distinct chemical and biological properties

Biological Activity

4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Pyrazole Moiety : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Thiadiazole Attachment : The introduction of the thiadiazole ring is done via nucleophilic substitution or cyclization methods.
  • Sulfonamide Formation : The final step involves coupling the pyrazole and thiadiazole components with a sulfonamide group.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown promising results against Leishmania species, which are responsible for leishmaniasis. In vitro studies reported IC50 values as low as 0.059 mM against Leishmania infantum, indicating strong antileishmanial potential .

Cytotoxicity

The cytotoxic profile of these compounds was assessed in mammalian cell lines, revealing lower toxicity compared to standard treatments like pentamidine. This suggests a favorable therapeutic index for the pyrazole-sulfonamide derivatives, making them suitable candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies highlighted that modifications in the electronic regions and lipophilicity significantly affect the biological activity of these compounds. For example, the introduction of various substituents on the pyrazole ring can enhance binding affinity to target enzymes or receptors .

The proposed mechanism of action involves interaction with specific molecular targets within parasitic organisms. The sulfonamide group is believed to inhibit key metabolic pathways, potentially disrupting nucleic acid synthesis and cellular integrity in pathogens .

Study 1: Antileishmanial Activity

A detailed study evaluated a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides against Leishmania strains. Compounds 3b and 3e exhibited the best activity profiles, comparable to established treatments but with reduced cytotoxicity .

CompoundIC50 (µM) against L. infantumIC50 (µM) against L. amazonensis
3b5970
3e6572

Study 2: Pharmacokinetics Evaluation

An evaluation based on Lipinski's Rule of Five indicated that all tested compounds demonstrated favorable pharmacokinetic properties, suggesting good oral bioavailability and potential for clinical application .

Q & A

Q. Optimization Tips :

  • Adjust reaction time and temperature (e.g., 60–80°C for coupling steps).
  • Use anhydrous solvents to minimize side reactions .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., pyrazole proton signals at δ 7.8–8.2 ppm) .
  • X-Ray Crystallography : Resolves stereochemistry and packing interactions (e.g., piperidine chair conformation) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 432.1) .

Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) .

Basic: How can initial bioactivity screening be designed for this compound?

Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazole-containing inhibitors) .
  • Assay Types :
    • Enzyme Inhibition : Fluorescence-based assays (IC₅₀ determination).
    • Cell Viability : MTT assay in cancer cell lines .
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .

Advanced: How to conduct structure-activity relationship (SAR) studies for the thiadiazole moiety?

Answer:

  • Analog Synthesis : Replace thiadiazole with oxadiazole or triazole rings to assess electronic effects .
  • Bioactivity Profiling : Test analogs against the same targets (e.g., IC₅₀ shifts indicate critical interactions) .
  • Computational Docking : Map binding poses in target active sites (e.g., AutoDock Vina) to identify key hydrogen bonds .

Key Finding : Thiadiazole’s electron-withdrawing properties enhance binding affinity in kinase targets .

Advanced: What computational methods resolve contradictions in bioactivity data?

Answer:

  • Molecular Dynamics (MD) Simulations : Assess protein-ligand stability over time (e.g., RMSD < 2 Å indicates stable binding) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
  • Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: How to address poor solubility in pharmacological assays?

Answer:

  • Formulation Strategies :
    • Use co-solvents (e.g., DMSO:PBS mixtures) .
    • Nanoemulsion or liposomal encapsulation .
  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the benzene ring .

Q. Solubility Data :

ModificationSolubility (µg/mL)
Parent Compound12.5
-OH at C4-Benzene45.8

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the piperidine-thiadiazole linkage influence metabolic stability?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Stability Enhancers :
    • Replace labile esters with amides.
    • Introduce steric hindrance near metabolically vulnerable sites .

Key Finding : Piperidine N-methylation reduces CYP450-mediated oxidation .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
  • Photoaffinity Labeling : Use a radiolabeled analog to confirm binding in live cells .

Advanced: What strategies improve selectivity against off-target receptors?

Answer:

  • Selectivity Screening : Profile against panels of related receptors (e.g., KinomeScan for kinases) .
  • Fragment-Based Design : Optimize substituents to exploit unique target pockets (e.g., hydrophobic cleft in kinase X) .

Example : Trifluoromethyl groups on pyrazole improve selectivity by 10-fold .

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